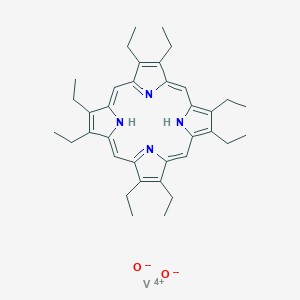
2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) is a complex organometallic compound It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin typically involves the reaction of porphyrin with vanadium compounds. One common method is the metalation of 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin with vanadium(IV) oxide sulfate in the presence of a suitable solvent . The reaction is usually carried out under inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the process generally involves scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where the vanadium center can exchange ligands with other donor molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often use solvents like dichloromethane and are conducted under inert atmosphere.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to vanadium(V) complexes, while reduction can yield vanadium(III) or vanadium(II) species[5][5].
Applications De Recherche Scientifique
2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in mimicking biological systems, such as enzyme models.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Mécanisme D'action
The mechanism of action of 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) involves its ability to interact with various molecular targets. The vanadium center can coordinate with different ligands, facilitating electron transfer reactions. This property is crucial in its catalytic activity and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);iron(3+)
- 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);cobalt(2+)
- 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);palladium(2+)
Uniqueness
What sets 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) apart is its unique electronic configuration and the ability of vanadium to exist in multiple oxidation states. This versatility makes it particularly valuable in catalytic and electronic applications .
Propriétés
Formule moléculaire |
C36H46N4O2V |
|---|---|
Poids moléculaire |
617.7 g/mol |
Nom IUPAC |
2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) |
InChI |
InChI=1S/C36H46N4.2O.V/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;;/h17-20,37,40H,9-16H2,1-8H3;;;/q;2*-2;+4 |
Clé InChI |
MNVQEYGZMBSZQO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CC)CC)CC)CC)C(=C3CC)CC)CC.[O-2].[O-2].[V+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


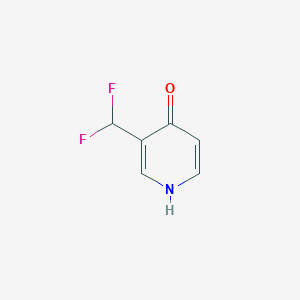

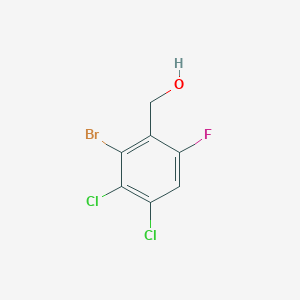
![3-Iodoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13665400.png)

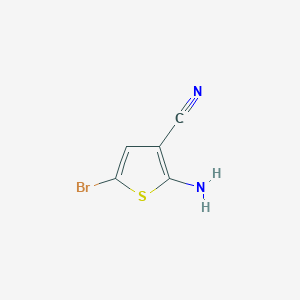
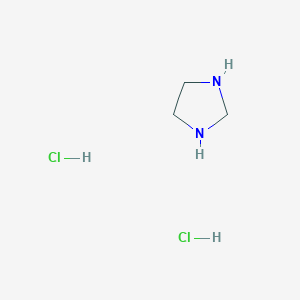
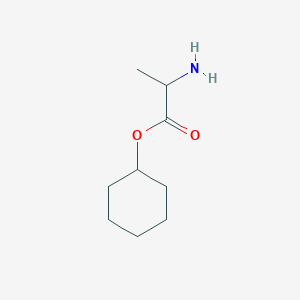
![Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate](/img/structure/B13665452.png)
![7-methyl-1H-Pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione](/img/structure/B13665453.png)
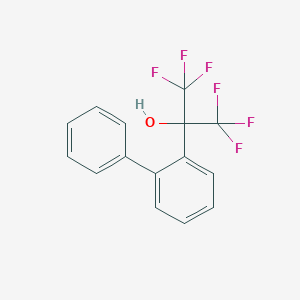
![3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13665463.png)
![6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665464.png)
![Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13665469.png)
